molecular formula C9H8N2O B1281455 6-aminoquinolin-2(1H)-one CAS No. 79207-68-4

6-aminoquinolin-2(1H)-one

Cat. No.: B1281455
CAS No.: 79207-68-4
M. Wt: 160.17 g/mol
InChI Key: BXXSCBCILYHKRB-UHFFFAOYSA-N
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Description

6-aminoquinolin-2(1H)-one is a chemical compound with the molecular formula C9H8N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminoquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with ethyl acetoacetate under acidic conditions. Another method includes the reduction of 6-nitroquinolin-2(1H)-one using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-aminoquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolin-2(1H)-one derivatives.

    Reduction: The compound can be reduced to form 6-aminoquinoline.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Quinolin-2(1H)-one derivatives.

    Reduction: 6-aminoquinoline.

    Substitution: Various substituted quinolin-2(1H)-one derivatives.

Scientific Research Applications

6-aminoquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 6-aminoquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-aminoquinoline: Similar in structure but lacks the carbonyl group at position 2.

    Quinolin-2(1H)-one: Lacks the amino group at position 6.

    6-nitroquinolin-2(1H)-one: Contains a nitro group instead of an amino group at position 6.

Uniqueness

6-aminoquinolin-2(1H)-one is unique due to the presence of both an amino group at position 6 and a carbonyl group at position 2. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Biological Activity

6-aminoquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

This compound is a derivative of quinoline, characterized by an amino group at the 6-position and a carbonyl group at the 2-position. Its structure can be represented as follows:

C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex pharmacologically active molecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens and cancer cells.
  • DNA Interference : It has been shown to interfere with DNA replication and repair mechanisms, leading to cytotoxic effects in rapidly dividing cells .
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, likely through disruption of bacterial cell wall synthesis or function .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. A notable study involved the administration of this compound in animal models, where it was observed to reduce tumor size and induce apoptosis in cancer cells. The following table summarizes key findings from various studies:

StudyModelDose (mg/kg)Observed EffectsReference
Bishayee et al. (2013)Female Rats100Normalization of mRNA expression related to cancer progression
MDPI Study (2022)MDA-MB231 CellsVariesSignificant decrease in CDK-1 protein levels, induction of apoptosis
Hsp90 Inhibitor StudyVarious Cancer Cell LinesLow Micromolar RangeInhibition of Hsp90 client proteins, anti-proliferative effects

In these studies, the compound not only demonstrated cytotoxic effects but also modulated gene expression related to cancer pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table outlines some key findings:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : In a study involving breast cancer models, treatment with this compound led to significant tumor regression and improved survival rates compared to control groups .
  • Antimicrobial Applications : A clinical trial tested the efficacy of formulations containing this compound against resistant bacterial strains, showing promising results in reducing infection rates .

Properties

IUPAC Name

6-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXSCBCILYHKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510468
Record name 6-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79207-68-4
Record name 6-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a Parr catalytic hydrogenation apparatus 6-nitrocarbostyril, 5.3 g (0.028 mole), in 150 mL of methanol and 0.5 g PtO2 were shaken in a hydrogen atmosphere. The resulting yellow solid was extracted with refluxing methanol to yield 6-aminocarbostyril, 3.5 g, as yellow crystals; m.p. 315°-317° C.
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150 mL
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0.5 g
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Synthesis routes and methods II

Procedure details

A mixture of 6-nitroquinolin-2-ol and PtO2 (20 mg) in EtOH (30 mL) was stirred under H2 (1 atm) for 20 h. More PtO2 (10 mg) was added and was stirred under H2 (1 atm) for 2 days. The solution was filtered and washed with MeOH and CHCl3. The solvent was evaporated and the residue was dried under vacuum to obtain 6-aminoquinolin-2(1H)-one as a yellow solid (0.28 g, 92% yield). LC-MS (EI) m/z: 161.0 (M+H+).
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10 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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